2-benzylsulfanyl-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCWCXNSKYVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolin-4-one scaffold is traditionally synthesized via cyclocondensation reactions involving anthranilic acid derivatives. For 2-benzylsulfanyl substitution, a two-step strategy is often employed:
-
Formation of 2-Thioquinazolin-4-one : Anthranilic acid reacts with thiourea in the presence of phosphoryl chloride (POCl₃) to yield 2-mercaptoquinazolin-4-one. This intermediate serves as a nucleophilic platform for subsequent alkylation.
-
Alkylation with Benzyl Halides : Treatment of 2-mercaptoquinazolin-4-one with benzyl bromide or chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) introduces the benzylsulfanyl group. Yields typically range from 60–75%, though steric hindrance from the benzyl group may necessitate extended reaction times.
A key limitation lies in the handling of thiourea, which generates toxic hydrogen sulfide gas during cyclocondensation. Recent adaptations replace thiourea with solid-supported thiolating agents to improve safety.
Copper-Catalyzed Cross-Coupling Strategies
Adaptation of Isocyanide Insertion Reactions
Copper-catalyzed methods, such as those reported for 3-alkylated quinazolin-4-ones, offer a template for C–S bond formation. In these protocols, 2-isocyanobenzoates react with nucleophiles in the presence of Cu(OAc)₂·H₂O and Et₃N. For 2-benzylsulfanyl derivatives, modifying the nucleophile from amines to benzylthiols could enable direct coupling.
Hypothetical Protocol :
-
Reactants : Ethyl 2-isocyanobenzoate (1a ), benzylthiol (1.2 equiv)
-
Conditions : Cu(OAc)₂·H₂O (5 mol%), Et₃N (2 equiv), anisole (green solvent), 80°C, 12 h.
-
Mechanism : The copper catalyst facilitates isocyanide insertion, followed by cyclocondensation and thiolate attack at C2.
While this approach remains untested for benzylthiols, analogous reactions with anilines achieve 17–82% yields, suggesting feasibility with optimized stoichiometry.
Green Chemistry Approaches
Solvent Selection and Thiol Incorporation
Recent emphasis on sustainable synthesis has spurred the use of bio-based solvents like Cyrene (dihydrolevoglucosenone) for quinazoline-thione derivatives. For 2-benzylsulfanyl-1H-quinazolin-4-one, replacing DMF with Cyrene or 2-MeTHF could reduce environmental impact.
Proposed Method :
-
Step 1 : Cyclocondensation of methyl 2-aminobenzoate with benzyl isothiocyanate in Cyrene at 100°C for 6 h.
-
Step 2 : Acid-catalyzed cyclization to form the quinazolinone core, followed by in situ alkylation with benzyl bromide.
Preliminary data from analogous thione syntheses show yields exceeding 70% in green solvents, though benzylsulfanyl incorporation may require higher temperatures.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Alkylation | K₂CO₃/DMF | 60–75 | Simple, scalable | Toxic byproducts, moderate yields |
| Copper-Catalyzed Coupling | Cu(OAc)₂·H₂O/anisole | Hypothetical | Atom-economical, one-pot | Unverified for thiols |
| Green Chemistry | Cyrene/2-MeTHF | Projected | Eco-friendly, high purity | Requires optimization |
Experimental Procedures and Optimization
Optimized Classical Synthesis
Reagents :
-
Anthranilic acid (10 mmol), thiourea (12 mmol), POCl₃ (15 mmol), benzyl bromide (12 mmol), K₂CO₃ (15 mmol), DMF (20 mL).
Procedure :
-
Suspend anthranilic acid and thiourea in POCl₃, reflux for 3 h. Quench with ice-water to isolate 2-mercaptoquinazolin-4-one.
-
Dissolve intermediate in DMF, add K₂CO₃ and benzyl bromide. Stir at 60°C for 8 h.
-
Purify via column chromatography (cHex/EtOAc = 3:1).
Chemical Reactions Analysis
2-benzylsulfanyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis of 2-Benzylsulfanyl-1H-quinazolin-4-one
The synthesis of this compound typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl halides under basic conditions. Common methods include:
- Solvent-based synthesis : Using polar solvents such as ethanol or dimethylformamide (DMF) with bases like potassium carbonate or sodium hydroxide.
- Green synthesis techniques : Employing solid-phase synthesis or microwave irradiation to enhance yield and reduce reaction time while adhering to eco-friendly practices .
Biological Activities
The compound exhibits significant biological activities, primarily attributed to its ability to inhibit protein kinases, which are crucial in various signaling pathways involved in cancer progression.
Anticancer Properties
Research has demonstrated that this compound acts as a multi-targeted kinase inhibitor with potential applications in cancer therapy. Key findings include:
-
Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). For instance, specific derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin and sunitinib .
Compound Cancer Cell Line IC50 Value (μM) Compound 5d HepG2 1.50 - 5.86 Compound 20 MCF-7 4.42 - 6.39 Sorafenib All 5.47 - 7.26 - Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as caspase-3 and Bax while downregulating anti-apoptotic genes like Bcl-2. This mechanism is critical for its therapeutic efficacy against tumors .
Other Pharmacological Activities
Beyond anticancer properties, quinazolinone derivatives have been explored for various pharmacological effects:
Case Studies and Research Insights
Several studies have contributed to understanding the applications of this compound:
- Multi-Kinase Inhibitors : A study evaluated a series of quinazolinone derivatives for their ability to inhibit multiple protein kinases associated with cancer progression. The findings indicated that these compounds could effectively halt cell cycle progression and induce apoptosis in targeted cancer cells .
- Dual Targeting Strategy : Recent research synthesized dual inhibitors targeting both EGFR and VEGFR-2 kinases, demonstrating enhanced anticancer activity compared to single-target inhibitors. This strategy highlights the potential for developing more effective cancer therapies using quinazolinone derivatives .
- In Silico Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to their targets, revealing promising interactions that support their development as potent therapeutic agents .
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-1H-quinazolin-4-one involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells . The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzylsulfanyl group in this compound enhances hydrophobicity compared to simpler derivatives like 5-methylquinazolin-4(1H)-one . Polar groups like hydroxyethyl (in 16024-85-4) or hydroxybutynyl (in 500113-81-5) may improve solubility but introduce hydrogen-bonding interactions .
Hazard Profiles: 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one exhibits acute oral toxicity and irritancy, likely due to its lipophilic cyclohexyl group . No significant hazards are reported for this compound in the provided data, suggesting a relatively safer profile .
Q & A
Q. What synthetic methodologies are commonly employed for 2-benzylsulfanyl-1H-quinazolin-4-one?
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, quinazolinone derivatives can be prepared by reacting 2-thioquinazolin-4-one intermediates with benzyl halides under basic conditions. A representative protocol uses:
- Reagents : 2-mercaptoquinazolin-4-one, benzyl bromide.
- Conditions : CsF (3 equivalents) as a base, acetonitrile solvent, room temperature (4–6 hours) .
- Workup : Purification via column chromatography or recrystallization.
Alternative routes may involve hydrogenation steps for thioether formation, as seen in structurally similar compounds .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., Acta Crystallographica reports for analogous compounds) .
- NMR : H and C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfur/carbonyl connectivity.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 305.1 for CHNOS).
Q. What safety protocols are recommended for handling quinazolinone derivatives?
- General precautions : Use fume hoods, gloves, and eye protection.
- First aid : For skin contact, wash with water; if inhaled, move to fresh air. Consult a physician and provide the compound’s Safety Data Sheet (SDS) .
- Storage : Keep in airtight containers away from light and moisture.
Advanced Research Questions
Q. How can reaction yields for this compound be optimized?
- Variable screening : Test bases (e.g., KCO, CsF) and solvents (acetonitrile vs. DMF) to improve nucleophilicity.
- Temperature effects : Elevated temperatures (40–60°C) may accelerate thioether formation but risk side reactions.
- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis for enhanced efficiency .
Q. How do computational models predict the reactivity of this compound?
- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- PubChem data : Compare physicochemical properties (logP, polar surface area) with bioactive quinazolinones .
Q. How can contradictions in reported biological activities of quinazolinone derivatives be resolved?
- Data cross-validation : Replicate assays under standardized conditions (e.g., cell lines, concentration ranges).
- Meta-analysis : Aggregate results from multiple studies to identify trends (e.g., substituent effects on cytotoxicity).
- Open data practices : Share raw datasets and protocols to enhance reproducibility, aligning with European Open Science Cloud initiatives .
Q. What strategies characterize the solid-state behavior of this compound?
- Thermal analysis : DSC/TGA assess melting points and decomposition pathways.
- Polymorphism screening : Use solvent-drop grinding or slow evaporation to isolate crystalline forms.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, S···H bonds) from crystallographic data .
Methodological Considerations
- Contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulating spectral, crystallographic, and computational data) to resolve conflicting results .
- Biological assays : Use kinase inhibition or receptor-binding assays to evaluate pharmacological potential, referencing protocols for analogous benzodiazepine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
